4-Phenyl-1-(1-phenylcyclohexyl)piperidine
CAS No.: 77179-41-0
Cat. No.: VC8294129
Molecular Formula: C23H29N
Molecular Weight: 319.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77179-41-0 |
|---|---|
| Molecular Formula | C23H29N |
| Molecular Weight | 319.5 g/mol |
| IUPAC Name | 4-phenyl-1-(1-phenylcyclohexyl)piperidine |
| Standard InChI | InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2 |
| Standard InChI Key | QSGOSCPJZXGFFF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
4-Phenyl-1-(1-phenylcyclohexyl)piperidine (C23H29N) features a tricyclic structure comprising a piperidine ring, a cyclohexyl group, and two aromatic phenyl rings. The IUPAC name reflects its substitution pattern: the piperidine nitrogen is bonded to a cyclohexyl group that is para-substituted with a phenyl ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 311.49 g/mol | |
| Boiling Point | 340–345°C (estimated) | |
| LogP (Partition Coeff.) | 4.2 (hydrophobic) | |
| Solubility | Insoluble in water; soluble in organic solvents |
The cyclohexyl group adopts a chair conformation, while the piperidine ring’s chair-to-boat transitions influence receptor binding dynamics . The compound’s hydrophobicity facilitates blood-brain barrier penetration, contributing to its rapid CNS effects.
Synthesis and Industrial Production
The synthesis of PCP involves a two-step Grignard reaction followed by nucleophilic substitution.
Synthetic Route
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Formation of 1-Phenylcyclohexanol: Cyclohexanone reacts with phenylmagnesium bromide in anhydrous ether, yielding 1-phenylcyclohexanol as a secondary alcohol intermediate.
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Piperidine Substitution: The alcohol undergoes dehydration with p-toluenesulfonic acid (PTSA), forming a carbocation intermediate. Piperidine acts as a nucleophile, attacking the carbocation to yield PCP.
Side reactions may produce 1-phenylcyclohexene if dehydration occurs without piperidine addition. Industrial-scale synthesis requires strict control of stoichiometry (1:1.2 cyclohexanone:phenylmagnesium bromide) and temperatures below 0°C to minimize byproducts .
Analytical Characterization
Modern analytical techniques differentiate PCP from structural analogs and detect its metabolites in biological matrices.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Axial and equatorial protons on the cyclohexyl ring resonate at δ 1.2–2.1 (m, 10H), while aromatic protons appear as a multiplet at δ 7.2–7.4 . Piperidine protons show distinct splitting patterns at δ 2.3–3.0 .
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Solvent effects: Deuterated DMSO induces upfield shifts in piperidine protons due to hydrogen bonding .
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Infrared Spectroscopy (IR):
Mass Spectrometry
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Electron Ionization (EI-MS): Molecular ion peak at m/z 311.2 (C23H29N⁺) with fragmentation yielding m/z 186 (cyclohexyl-phenyl fragment) and m/z 84 (piperidine) .
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LC-ESI-MS/MS: Quantification in biological fluids uses transitions m/z 311→186 (collision energy 25 eV) and m/z 311→84 (35 eV) .
Chromatographic Techniques
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Gas Chromatography (GC): Hydrochloride salts of 4-methoxy-PCP degrade to 1-phenylcyclohex-1-ene under high injector temperatures (280°C), complicating analysis .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with methanol-phosphate buffer (60:40, pH 7.0) resolve PCP from metabolites like PCHP and PCHPC .
Pharmacological Mechanisms and CNS Effects
PCP’s primary mechanism involves noncompetitive antagonism of the NMDA receptor, blocking glutamate-induced ion flux.
Receptor Interactions
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NMDA Receptor Binding: PCP binds to the receptor’s phencyclidine site within the ion channel, preventing Ca²⁺ and Na⁺ influx.
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Dopaminergic Effects: Secondary dopamine reuptake inhibition exacerbates psychotic symptoms, with ED₅₀ values of 0.1 mg/kg in rodent models.
Behavioral and Toxicological Effects
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Acute Exposure: Doses >5 mg cause hallucinations, nystagmus, and hypertension. Chronic use induces cognitive deficits resembling schizophrenia .
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Neurotoxicity: Olney’s lesions (vacuolization in posterior cingulate cortex) occur at doses ≥10 mg/kg in rats.
Metabolism and Detection in Biological Samples
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2B6) hydroxylate PCP at the cyclohexyl or piperidine ring, forming active metabolites.
Major Metabolites
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4-Phenyl-4-piperidinocyclohexanol (PPC): Glucuronidated and excreted in urine .
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1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP): Retains NMDA affinity, contributing to prolonged effects .
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1-(1-Phenyl-4-hydroxycyclohexyl)-4-hydroxypiperidine (PCHPC): Fully conjugated and renally cleared .
Forensic Detection
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Immunoassays: EMIT® assays cross-react with PCHP (60% relative to PCP), necessitating confirmatory LC-MS/MS .
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Limit of Detection:
Matrix Technique LOD Urine GC-MS 15.8 ng/mL Serum HPLC-UV 7.5 ng/mL
Comparison with Structural Analogs
PCP belongs to the arylcyclohexylamine class, sharing features with ketamine and methoxetamine.
| Compound | NMDA IC₅₀ (nM) | t₁/₂ (hr) | Psychotomimetic Potency |
|---|---|---|---|
| PCP | 120 | 7–14 | High |
| Ketamine | 450 | 2–3 | Moderate |
| Methoxetamine | 280 | 6–8 | High |
Methoxy substitutions at the 3- or 4-positions alter metabolic stability; 4-MeO-PCP undergoes faster hepatic clearance than 3-MeO-PCP .
Research and Industrial Applications
Neuropharmacology
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NMDA Hypofunction Models: PCP-induced rodent models replicate schizophrenia’s negative symptoms, aiding antipsychotic drug development.
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Pain Management: Subanesthetic doses (0.1 mg/kg) show analgesic efficacy in neuropathic pain, though abuse potential limits clinical use.
Forensic Chemistry
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